2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is a complex organic compound that combines the properties of 2-Hydroxy-5-methylbenzaldehyde and 2,2’-bipyridine. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with 2,2’-bipyridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or acids, while reduction may produce alcohols .
Scientific Research Applications
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
2-Hydroxy-3-methylbenzaldehyde: Similar but with the methyl group in a different position.
2-Hydroxy-5-nitrobenzaldehyde: Similar but with a nitro group instead of a methyl group
Uniqueness
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and various industrial applications .
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-hydroxy-5-methylbenzaldehyde;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H8O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-6-2-3-8(10)7(4-6)5-9/h1-8H;2-5,10H,1H3 |
InChI Key |
CSCWSLLOBCWATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=O.C1=CC=NC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.